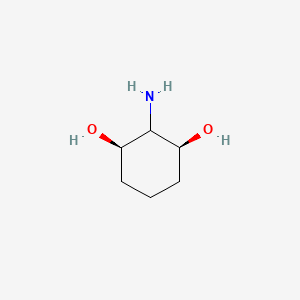

(1R,2R,3S)-2-Aminocyclohexane-1,3-diol

説明

(1R,2R,3S)-2-Aminocyclohexane-1,3-diol (CAS No. 38332-12-6) is a chiral cyclohexane derivative featuring vicinal amino and diol groups. Its molecular formula is C₆H₁₃NO₂ with a molecular weight of 131.17 g/mol and a purity specification >95% . The compound is hygroscopic and requires storage at 2–8°C in moisture-free, light-protected conditions .

特性

IUPAC Name |

(1R,3S)-2-aminocyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2/t4-,5+,6? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLZNJPXUJURMD-XEAPYIEGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C([C@H](C1)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Nitro Precursor: (1R,2R,3S)-2-Nitrocyclohexane-1,3-diol

- CAS No.: 38150-01-5

- Molecular Formula: C₆H₁₁NO₄

- Molecular Weight : 161.16 g/mol

- Key Differences: Functional Group: The nitro (-NO₂) group replaces the amino (-NH₂) group in the target compound. Synthesis Relevance: This nitro derivative serves as a precursor in reductive amination pathways to produce (1R,2R,3S)-2-aminocyclohexane-1,3-diol . Stability: Nitro compounds are generally less reactive toward nucleophiles compared to amines but may pose higher explosion risks under certain conditions .

Bicyclo[3.1.0]hexane-Based Derivatives

These analogs share conformational rigidity due to the bicyclic scaffold but differ in substituents and pharmacological targeting:

Structural Insights :

Other Cyclohexane Amino Diols

- (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol (CAS 83465-22-9): Molecular Formula: C₇H₁₅NO₅ Key Features: Additional hydroxyl groups increase hydrophilicity, making it suitable for glycosidase inhibition studies .

- (1R,2R,3S,4R,6S)-4,6-Diazidocyclohexane Derivatives (): Functional Groups: Azido (-N₃) groups enable click chemistry applications, contrasting with the amino group in the target compound .

Linear Amino Diols

- (2S,3S)-2-Aminopentane-1,3-diol: Molecular Formula: C₅H₁₃NO₂ Key Features: Linear chain reduces steric hindrance, favoring enzymatic catalysis (e.g., transaminase reactions) .

- (2S,3R)-2-Ethylhexane-1,3-diol: Molecular Formula: C₈H₁₈O₂ Applications: Used in polymer synthesis; lacks the amino group critical for biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。